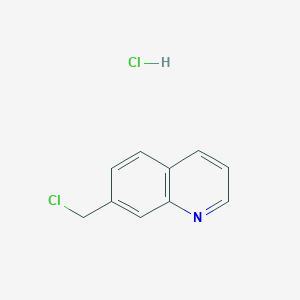

7-(Chloromethyl)quinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Chloromethyl)quinoline hydrochloride is a chemical compound with the CAS Number: 133739-63-6 . It has a molecular weight of 214.09 and is typically found in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 7-(Chloromethyl)quinoline hydrochloride, often involves Friedel Crafts reactions . For instance, the synthesis of quinolines can start with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis

The molecular structure of 7-(Chloromethyl)quinoline hydrochloride is represented by the Inchi Code: 1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H . This indicates that the compound consists of a quinoline ring with a chloromethyl group attached at the 7th position.Physical And Chemical Properties Analysis

7-(Chloromethyl)quinoline hydrochloride is a powder at room temperature . It has a molecular weight of 214.09 .Aplicaciones Científicas De Investigación

1. Synthesis and Anticancer Activity

7-(Chloromethyl)quinoline hydrochloride is used in the synthesis of quinoline derivatives, which exhibit significant anticancer activity. For instance, derivatives such as 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid have shown potent effects against various carcinoma cell lines. This indicates the potential of 7-(Chloromethyl)quinoline hydrochloride in the development of novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

2. Cytotoxic Activity

The compound is involved in the synthesis of quinoline derivatives that demonstrate cytotoxic activity. Studies on 7-R-4-substituted quinoline derivatives, including those derived from 7-(Chloromethyl)quinoline, have shown pronounced cytotoxic effects, making them relevant for research in cancer treatment and potentially as phytotoxic agents in agriculture (Kozyr & Romanenko, 2022).

3. Application in Bioimaging

Quinoline derivatives, synthesized using 7-(Chloromethyl)quinoline hydrochloride, have been studied for their photophysical properties, indicating potential as dyes for biomedical applications. These derivatives demonstrate strong blue fluorescence, making them suitable for cell trafficking and pharmacokinetics studies in biological research (Carta, Balasso, Caliceti, & Ferlin, 2015).

4. Antifilarial Agents

This compound is also used in the synthesis of 7-chloro-4-(substituted amino) quinolines, which have been evaluated for their antifilarial activities. Some of these synthesized compounds showed promising results against the filarial parasite Acanthocheilonema viteae in rodents (Tewari, Chauhan, Bhaduri, Fatima, & Chatterjee, 2000).

5. Autophagy Inducing Agents

Research has indicated the use of 7-chloro-4(1H)-quinolone derivatives, synthesized from 7-(Chloromethyl)quinoline hydrochloride, as autophagy-inducing agents targeting ATG5 protein. This has implications in the development of novel antitumor agents with improved pharmacological profiles (Jia, Yu, Huang, Zhang, Qiu, Cao, Du, & Liu, 2020).

6. Corrosion Inhibition

The compound has been studied for its role in synthesizing quinoline derivatives that act as corrosion inhibitors for metals in acidic media. This application is significant in the field of material science and engineering (Douche, Elmsellem, Anouar, Guo, Hafez, Tüzün, El Louzi, Bougrin, Karrouchi, & Himmi, 2020).

Mecanismo De Acción

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, the future directions of 7-(Chloromethyl)quinoline hydrochloride could be in the development of new pharmaceuticals and industrial chemicals .

Propiedades

IUPAC Name |

7-(chloromethyl)quinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVJQKPLTZWOMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCl)N=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Chloromethyl)quinoline hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)

![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)

![5-Chloro-6-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357061.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)